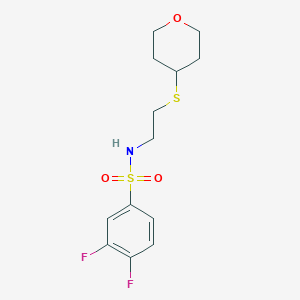
3,4-difluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-difluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H17F2NO3S2 and its molecular weight is 337.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3,4-Difluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its biological activity. Its structure can be represented as follows:
- Molecular Formula : C14H18F2N2O2S
- Molecular Weight : 320.37 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets.
- Inhibition of Enzymatic Activity : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, inhibiting the growth of various bacterial strains.
- Cytotoxic Effects : In vitro studies indicate that the compound can induce apoptosis in cancer cell lines, which may be linked to its ability to disrupt cellular signaling pathways.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study 1 | Cytotoxicity against A549 lung cancer cells | MTT assay | IC50 = 12 µM |
| Study 2 | Antimicrobial activity against E. coli | Agar diffusion method | Zone of inhibition = 15 mm |
| Study 3 | Inhibition of enzyme X (specific target not disclosed) | Enzyme kinetics | Ki = 25 nM |
Case Studies
- Cancer Treatment : A study conducted on the efficacy of this compound in treating lung cancer demonstrated that it significantly reduced cell viability in A549 cells compared to control groups. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
- Antimicrobial Applications : Research exploring the antimicrobial properties revealed that the compound effectively inhibited the growth of E. coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections.
- Enzyme Inhibition : Another investigation highlighted the compound's role as an inhibitor of a specific metabolic enzyme involved in cancer progression, with promising results indicating a potential for further development as a targeted therapy.
Propiedades
IUPAC Name |
3,4-difluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO3S2/c14-12-2-1-11(9-13(12)15)21(17,18)16-5-8-20-10-3-6-19-7-4-10/h1-2,9-10,16H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQQTLBFZQWYHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNS(=O)(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













